molecular formula C18H23ClN2O4 B2600439 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide CAS No. 941996-01-6

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide

Cat. No. B2600439
M. Wt: 366.84
InChI Key: KCLXSGXQJUTSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide” is a chemical compound with the molecular formula C18H23ClN2O41. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s worth noting that similar compounds, such as 1,4-Dioxaspiro[4.5]decan-2-ylmethanol, have been synthesized and studied2.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H23ClN2O41. However, the specific structural details, such as bond lengths and angles, are not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, similar compounds have been used in various chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. However, similar compounds like 1,4-Dioxaspiro[4.5]decan-2-ylmethanol have been studied for their physical and chemical properties2.


Scientific Research Applications

Pharmacological Evaluations

  • Opioid Receptor Agonists : Compounds structurally related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide have been explored for their affinity towards the human ORL1 (orphanin FQ/nociceptin) receptor, exhibiting high affinity and full agonist behavior in biochemical assays (Röver et al., 2000).
  • Serotonin Receptor Agonists : Investigations into 1,4-dioxaspiro[4.5]decane derivatives have identified novel 5-HT1AR partial agonists, highlighting the neuroprotective activity and potential for pain control strategies (Franchini et al., 2017).

Synthetic Methodologies and Chemical Structures

  • Anticancer and Antidiabetic Applications : Spirothiazolidines analogs, incorporating the 1,4-dioxaspiro[4.5]decane scaffold, have been synthesized and shown to exhibit significant anticancer activities against MCF-7 and HepG-2 cell lines, as well as potent alpha-amylase and alpha-glucosidase inhibitory activities, suggesting their potential as therapeutic agents (Flefel et al., 2019).
  • Antiviral Activity : The synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have shown inhibition of human coronavirus 229E replication, underlining the relevance of this scaffold in antiviral drug development (Apaydın et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with care and follow appropriate safety protocols.


Future Directions

The future directions for research involving this compound are not specified in the search results. However, given its use in research, it’s likely that future studies will continue to explore its properties and potential applications.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O4/c1-12-5-6-13(19)9-15(12)21-17(23)16(22)20-10-14-11-24-18(25-14)7-3-2-4-8-18/h5-6,9,14H,2-4,7-8,10-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLXSGXQJUTSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide

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